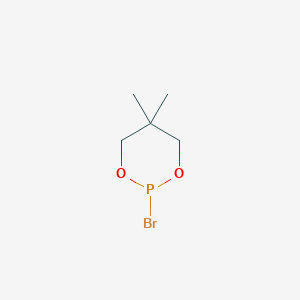
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom and a dioxaphosphinane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-Dimethyl-1,3-propane diol+Phosphorus tribromide→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted dioxaphosphinanes.
Oxidation Reactions: Products include phosphine oxides and other oxidized derivatives.
Reduction Reactions: Products include phosphine derivatives and reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its reactive bromine atom and phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and oxo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
104634-78-8 |
|---|---|
Fórmula molecular |
C5H10BrO2P |
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
2-bromo-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10BrO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
Clave InChI |
AXHNEFRGGPQBSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(OC1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


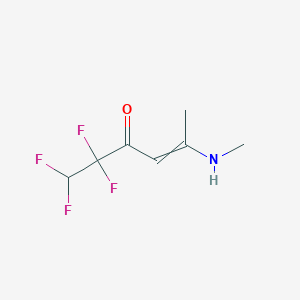
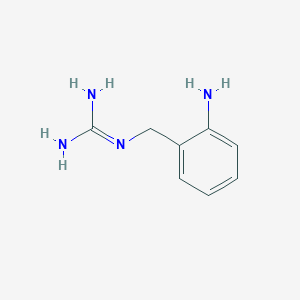

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
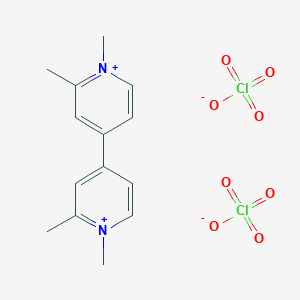





![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

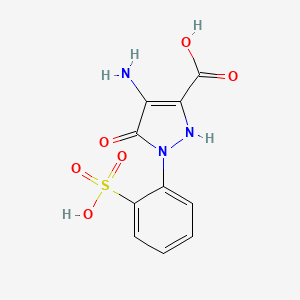
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
